N-ethyl-N-methyl-benzene-1,4-diamine
Overview
Description
N-ethyl-N-methyl-benzene-1,4-diamine is a derivative of benzene-1,4-diamine, where the amine groups are substituted with ethyl and methyl groups. This compound is related to various research areas, including organic synthesis, crystallography, and materials science, due to its potential applications in forming complex structures and interactions with other molecules.
Synthesis Analysis
The synthesis of related compounds often involves the formation of Schiff bases, as seen in the preparation of N-(2-pyridylmethylene)benzene-1,4-diamine, where an amino-containing Schiff base is formed and characterized by X-ray diffraction analysis . Similarly, N-[4-(1-Methyl-1H-imidazol-2-yl)-2,4'-bipyridin-2'-yl]benzene-1,4-diamine is synthesized via a nucleophilic aromatic substitution reaction, demonstrating the versatility of benzene-1,4-diamine derivatives in organic synthesis .
Molecular Structure Analysis
The molecular structure of these compounds is often elucidated using spectroscopic techniques and crystallography. For instance, the crystal structure of an anyle-pyridine derivative of benzene-1,4-diamine was determined, showing a triclinic P-1 space group and short contacts between neighboring pyridine fragments . Another study reported the orthorhombic crystal system of N-(2-pyridylmethylene)benzene-1,4-diamine, with molecules linked by intermolecular hydrogen bonds forming supramolecular sheets .
Chemical Reactions Analysis
Benzene-1,4-diamine derivatives can participate in various chemical reactions. For example, the metalation of benzene by n-butyllithium in the presence of N,N,N',N'-tetramethylethylenediamine demonstrates the reactivity of benzene derivatives under organometallic synthesis conditions . The interaction of a nickel(II) complex with DNA, where the complex was synthesized from a benzene-1,4-diamine derivative, shows the potential for these compounds in bioinorganic chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzene-1,4-diamine derivatives are diverse. A series of liquid crystalline compounds based on benzene-1,4-diamine exhibited smectogenic properties, with different mesophases characterized by differential scanning calorimetry and polarizing microscopy . The aggregation-induced emission enhancement of N,N'-bis(4-methoxysalicylide)benzene-1,4-diamine highlights the photophysical properties of these compounds, which are influenced by their molecular packing and intramolecular interactions .
Scientific Research Applications
3. Multistep Synthesis
- Methods of Application: The first step involves nitration, followed by conversion from the nitro group to an amine, and finally bromination. The nitro group is meta direction, which means that the first step needs to be the nitration .
- Results/Outcomes: The multistep synthesis results in the production of m-bromoaniline from benzene .
4. Precursor to Heterocyclic Compounds
- Methods of Application: The compound is used in the synthesis of various heterocyclic compounds. It is particularly useful in reactions with formic acids to produce benzimidazole .
- Results/Outcomes: The reactions result in the production of various heterocyclic compounds, including benzimidazole .
5. Benzene Derivatives
- Methods of Application: The compound is used in the synthesis of various benzene derivatives. It is particularly useful in reactions involving the formation of 3 conjugated π bonds .
- Results/Outcomes: The reactions result in the production of various benzene derivatives, which have applications in health, laboratory synthesis, and rubber synthesis .
6. Precursor to Heterocyclic Compounds
Safety And Hazards
properties
IUPAC Name |
4-N-ethyl-4-N-methylbenzene-1,4-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-3-11(2)9-6-4-8(10)5-7-9/h4-7H,3,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBQOVLVRZVJLDE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)C1=CC=C(C=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20444260 | |
Record name | N-ethyl-N-methyl-benzene-1,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20444260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-N-methyl-benzene-1,4-diamine | |
CAS RN |
2442-81-1 | |
Record name | N-ethyl-N-methyl-benzene-1,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20444260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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